molecular formula C14H9BrCl2N2O4 B4623619 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 6634-77-1

2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B4623619
CAS No.: 6634-77-1
M. Wt: 420.0 g/mol
InChI Key: BKXZSYOUYXASAH-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H9BrCl2N2O4 and its molecular weight is 420.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.91227 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticides

Research by Olszewska et al. (2008) characterized four new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide, using X-ray powder diffraction. These organic compounds have been identified as potential pesticides, showcasing their significance in agricultural applications and pest management strategies. The study provides experimental data on the crystal structures of these compounds, offering insights into their potential effectiveness and mechanisms as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

Hydrogen-Bonded Complexes

A study by Malathi et al. (2004) on the hydrogen-bonded complexes formed by formamide and acetamide with phenols in 1,4-dioxan, although not directly related to this compound, provides a foundational understanding of the hydrogen bonding potential of acetamide derivatives. This research highlights the significance of the carbonyl group in amides for forming linear hydrogen bonds, which can be relevant for understanding the behavior of similar compounds in various solvents and conditions (Malathi, Sabesan, & Krishnan, 2004).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) conducted research on synthesized 2-(substituted phenoxy) acetamide derivatives to explore their potential as anticancer, anti-inflammatory, and analgesic agents. Although the specific compound is not directly studied, this research underscores the broader therapeutic potential of 2-(substituted phenoxy) acetamide derivatives. The study found that compounds with halogens on the aromatic ring, similar in structure to this compound, exhibit significant anticancer and anti-inflammatory activity, suggesting the possibility of these derivatives being developed into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O4/c15-8-1-4-13(11(17)5-8)23-7-14(20)18-9-2-3-10(16)12(6-9)19(21)22/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXZSYOUYXASAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367087
Record name 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6634-77-1
Record name 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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